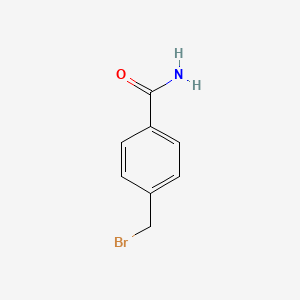
4-(Bromomethyl)benzamide
Cat. No. B1269819
Key on ui cas rn:
58914-40-2
M. Wt: 214.06 g/mol
InChI Key: KXODOFITUJNMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06610711B2
Procedure details


A solution of 4-(bromomethyl)benzonitrile (500 mg, 2.55 mmol) in 90% sulphuric acid (8 ml) was heated at 100° C. for 1 h. The solution was carefully poured onto ice water (50 ml) and a precipitate formed. The solid was filtered, washed with water and diethyl ether and dried in vacuo to afford the title compound as a white solid (353 mg, 65%).


Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.S(=O)(=O)(O)[OH:12]>>[Br:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]([NH2:8])=[O:12])=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was carefully poured onto ice water (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=CC=C(C(=O)N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 353 mg | |
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
